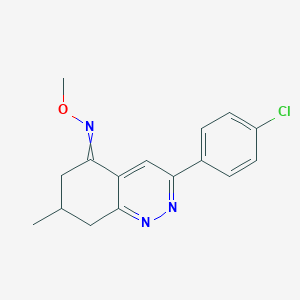![molecular formula C14H9ClN2S B2772344 2-[(4-Chlorophenyl)sulfanyl]quinoxaline CAS No. 42713-64-4](/img/structure/B2772344.png)
2-[(4-Chlorophenyl)sulfanyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Green Synthesis and Antibacterial Activity
- A study by Alavi et al. (2017) explored the green synthesis of quinoxaline sulfonamides, which demonstrated antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria (Alavi et al., 2017).
Corrosion Inhibition
- Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors of copper in nitric acid, which included 2-(4-chlorophenyl)quinoxaline derivatives (Zarrouk et al., 2014).
- Saraswat & Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium, highlighting their high efficiency in corrosion protection (Saraswat & Yadav, 2020).
Neuroprotective Applications
- Sheardown et al. (1990) discussed the neuroprotectant role of a quinoxaline derivative for cerebral ischemia, showcasing its potential in medical applications (Sheardown et al., 1990).
Photovoltaic and Optical Properties
- Zeyada et al. (2016) examined the photovoltaic properties of quinoxaline derivatives and their applications in organic–inorganic photodiode fabrication, indicating their utility in electronic and optical devices (Zeyada et al., 2016).
Structural and Spectroscopic Analysis
- Wazzan et al. (2016) conducted a study on the spectroscopic characterization and structural parameters of quinoxaline derivatives, which are valuable for understanding their chemical properties (Wazzan et al., 2016).
Catalytic Applications
- Niknam et al. (2009) described the use of a catalyst for the synthesis of quinoxaline derivatives at room temperature, demonstrating their role in facilitating chemical reactions (Niknam et al., 2009).
Future Directions
Quinoxaline derivatives have been used in various fields due to their comprehensive array of biological activities . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance . The synthesis, development, and applications of quinoxaline derivatives have been a focus of research in the last two decades .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGNPFHFOYOEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2772261.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide](/img/structure/B2772262.png)

![2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2772266.png)


![1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2772272.png)


![1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2772277.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2772280.png)

![6,8-dihydro-5H-pyrano[3,4-b]pyridin-2-amine](/img/structure/B2772283.png)
